(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid
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Description
Synthesis Analysis
The synthesis of related fluorophore compounds, like 6-Methoxy-4-quinolone, demonstrates the general approach towards creating complex molecules with specific functional groups that offer strong fluorescence and stability in various conditions. Such methods involve multiple steps including acylation, Michael addition, and regioselective synthesis processes which are likely similar to those used in synthesizing our compound of interest (Hirano et al., 2004).
Molecular Structure Analysis
Structural studies of related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, involve discussions on molecular conformations in solution and crystal form, based on NMR spectral and X-ray data (Chui et al., 2004). Such analyses are critical for understanding the molecular structure of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid.
Chemical Reactions and Properties
The compound's reactivity, such as in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, can be influenced by the presence of electron-withdrawing or donating groups, affecting its chemical reactions and properties. The synthesis route often involves regioselective bromination, indicating a methodological approach to modifying the compound's chemical properties through selective functionalization (Guzei et al., 2010).
Physical Properties Analysis
The analysis of physical properties such as fluorescence, photostability, and pH-dependent behavior is crucial. For instance, compounds like 6-Methoxy-4-quinolone exhibit strong fluorescence across a wide pH range, which is a significant aspect when considering the physical properties of our compound of interest. These properties are essential for applications in biomedical analysis and labeling reactions, providing insights into the behavior of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid in different environments (Hirano et al., 2004).
Scientific Research Applications
- Application Summary : This compound is used in the synthesis of Fmoc amino acid azides, which are useful as coupling agents in peptide synthesis .
- Methods of Application/Experimental Procedures : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results/Outcomes : The Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, and are also stable in aqueous washing operations .
This compound is a type of Fmoc-protected amino acid, which are commonly used in peptide synthesis. The Fmoc group (Fluorenylmethyloxycarbonyl) is a type of protecting group used in the synthesis of peptides. It’s used to prevent unwanted peptide bonding at the amino group during the synthesis process .
This compound is a type of Fmoc-protected amino acid, which are commonly used in peptide synthesis. The Fmoc group (Fluorenylmethyloxycarbonyl) is a type of protecting group used in the synthesis of peptides. It’s used to prevent unwanted peptide bonding at the amino group during the synthesis process .
properties
IUPAC Name |
2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxoazepan-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c26-21(27)13-25-12-6-5-11-20(22(25)28)24-23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,24,29)(H,26,27)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSRRJZAOFHCSC-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(=O)[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373294 |
Source
|
Record name | Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid | |
CAS RN |
142855-79-6 |
Source
|
Record name | Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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